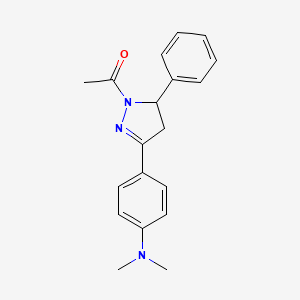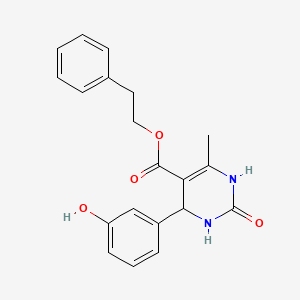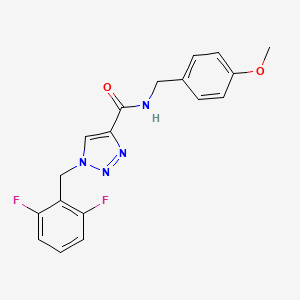
(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile, also known as DIDA, is a chemical compound that has been the subject of extensive research in the field of medicinal chemistry. It is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the degradation of dopamine in the brain. This property has made DIDA an attractive candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
作用机制
(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile acts as a reversible inhibitor of MAO-B, binding to the enzyme and preventing it from degrading dopamine. This leads to an increase in the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including an increase in dopamine levels in the brain, as well as neuroprotective and antioxidant effects. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile in lab experiments is its potent inhibition of MAO-B, which can be useful in studying the role of dopamine in the brain. Additionally, this compound has been shown to have neuroprotective and antioxidant effects, which may be useful in studying the mechanisms underlying neurodegenerative diseases. One limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile, including the development of new and more efficient synthesis methods, as well as the investigation of its potential therapeutic applications in the treatment of other neurodegenerative diseases. Additionally, further research is needed to elucidate the mechanisms underlying this compound's neuroprotective and antioxidant effects, which may lead to the development of new treatments for neurodegenerative diseases.
合成方法
The synthesis of (3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile involves several steps, starting with the reaction of 2,3-dimethylaniline with ethyl 2-chloroacetate to form the intermediate ethyl 2-(2,3-dimethylphenyl)acetate. This intermediate is then reacted with sodium cyanide to form the nitrile group, which is subsequently reduced to the primary amine using lithium aluminum hydride. The resulting amine is then cyclized using acetic anhydride to form the final product, this compound.
科学研究应用
(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acetonitrile has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Its ability to inhibit MAO-B has been shown to increase the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of Alzheimer's disease.
属性
IUPAC Name |
2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-13(2)9-10-5-3-4-6-11(10)12(15-13)7-8-14/h3-6H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBNALGWUNJADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)CC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B5214572.png)


![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5214587.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5214595.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5214604.png)
![N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline](/img/structure/B5214607.png)
![(4-benzyl-1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5214615.png)
![3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5214632.png)
![3-(2-fluorophenyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5214637.png)



![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5214669.png)